Vofopitant dihydrochloride, also known by its developmental code GR 205171, is a potent and selective antagonist of the neurokinin 1 receptor. It is primarily researched for its potential applications in treating nausea and vomiting associated with chemotherapy, radiotherapy, and surgery. The compound has garnered attention due to its high affinity for the neurokinin 1 receptor, which plays a significant role in the emetic response.
Vofopitant dihydrochloride is classified as a small molecule drug and is recognized under the Chemical Abstracts Service registry number 168266-51-1. It is characterized as a piperidinamine derivative with a molecular formula of C21H23F3N6O and a molar mass of 505.36 g/mol. The compound is typically presented as an off-white to yellowish solid with a purity of at least 95% .
The synthesis of Vofopitant dihydrochloride involves multiple steps that include the formation of key intermediates through various chemical reactions. Although specific synthetic pathways are not detailed in the available literature, it generally includes:
The synthesis may require advanced techniques such as chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm the structure .
Vofopitant dihydrochloride features a complex molecular structure characterized by several functional groups:
The InChIKey for Vofopitant dihydrochloride is XILNRORTJVDYRH-HKUYNNGSSA-N, which provides a unique identifier for chemical substances in databases. Its three-dimensional structure can be visualized using molecular modeling software, which aids in understanding its interaction with biological targets .
Vofopitant dihydrochloride can participate in various chemical reactions typical of amines and aromatic compounds:
These reactions are essential for modifying the compound's properties for specific applications in medicinal chemistry .
Vofopitant dihydrochloride acts primarily as an antagonist at the neurokinin 1 receptor, which is involved in mediating pain, anxiety, and emesis (vomiting). Its mechanism includes:
This mechanism positions Vofopitant as a potential therapeutic agent for managing emesis in clinical settings .
These properties are crucial for determining the handling, storage, and formulation of Vofopitant dihydrochloride in research applications .
Vofopitant dihydrochloride has been investigated primarily for its anti-emetic properties:
Despite promising results, further studies are needed to fully establish its clinical efficacy across various indications .
Vofopitant dihydrochloride is systematically identified as (2S,3S)-N-[[2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine dihydrochloride. Its chemical formula is C₂₁H₂₅Cl₂F₃N₆O, corresponding to a molecular weight of 505.36 g/mol [1] [5] [8]. This compound is a salt form of the free base vofopitant (previously designated GR205171 or GR 205171A), with the dihydrochloride moiety enhancing stability and solubility [1] [5]. The CAS registry number 168266-51-1 uniquely identifies the dihydrochloride salt, while the free base is registered under CAS 168266-90-8 [8] [9].
Structurally, vofopitant features two chiral centers, adopting an (2S,3S) absolute configuration critical for its biological activity [9]. Key structural components include:
Table 1: Chemical Identifiers of Vofopitant Dihydrochloride
Property | Value | |
---|---|---|
IUPAC Name | (2S,3S)-N-[[2-Methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine dihydrochloride | |
Molecular Formula | C₂₁H₂₅Cl₂F₃N₆O | |
Molecular Weight (g/mol) | 505.36 | |
CAS Number (salt) | 168266-51-1 | |
CAS Number (free base) | 168266-90-8 | |
SMILES Notation | [Cl-].[Cl-].COc1ccc(cc1CN[C@@H]1CCCN[C@@H]1c1ccccc1)-n1nnnc1C(F)(F)F | |
Appearance | White to off-white or yellowish solid | |
Solubility | Soluble in DMSO (>65 mM) | [1] [5] [8] |
Vofopitant emerged from intensive neurokinin receptor antagonist research initiated in the 1990s, spearheaded by GlaxoSmithKline (then Glaxo Wellcome) under the internal code GR205171A [1] [2]. Early pharmacological characterization demonstrated its potent and selective antagonism of the human neurokinin-1 receptor, distinguishing it from peptide-derived antagonists plagued by poor bioavailability and metabolic instability [1] [6]. Preclinical studies established its orally bioavailable profile and significant broad-spectrum antiemetic effects across animal models [1] [5].
Clinically, vofopitant advanced to Phase II trials for central nervous system disorders, including:
Despite demonstrating adequate safety profiles in Phase I studies, development for these indications was discontinued due to insufficient therapeutic efficacy in controlled trials [9]. A trial for bipolar disorder was terminated prematurely due to slow patient recruitment [9]. Nevertheless, vofopitant remains pharmacologically classified as a highly selective tachykinin neurokinin-1 receptor antagonist with research applications in neuroscience and emesis control [1] [3].
Neurokinin-1 receptor antagonism represents a mechanistically distinct approach for modulating physiological processes mediated by substance P, the primary endogenous ligand. Substance P binds preferentially to neurokinin-1 receptors, activating pathways involved in neurogenic inflammation, pain transmission, and emesis signaling [4] [6]. Vofopitant dihydrochloride exhibits exceptional binding affinity across species, with pKᵢ values of 10.6 (human), 9.5 (rat), and 9.8 (ferret) neurokinin-1 receptors, translating to sub-nanomolar potency [3] [5]. Critically, it displays negligible activity at neurokinin-2, neurokinin-3, serotonin, dopamine, or histamine receptors at therapeutic concentrations, ensuring target specificity [3] [5].
The therapeutic significance of neurokinin-1 antagonism includes:
Antiemetic Applications: Substance P amplifies emetic signals within the brainstem's vomiting center, particularly during the delayed phase (24-120 hours post-trigger). Neurokinin-1 antagonists like vofopitant inhibit substance P binding in the nucleus tractus solitarius and area postrema, effectively blocking both acute and delayed emesis pathways [4] [6]. This mechanistic advantage surpasses serotonin 5-HT₃ receptor antagonists, which primarily mitigate acute-phase emesis [4].
Central Nervous System Modulation: Preclinical evidence indicates neurokinin-1 antagonists modulate limbic system activity, influencing emotional processing and stress responses. Vofopitant demonstrated anxiolytic-like effects in gerbil models of fear-potentiated startle, supporting its investigation for stress-related disorders [2] [9]. Positron emission tomography studies confirm its ability to cross the blood-brain barrier and occupy central neurokinin-1 receptors [4].
Emerging Therapeutic Repurposing: Preclinical data supports neurokinin-1 antagonism in traumatic brain injury management. Antagonists restore blood-brain barrier integrity, reduce cerebral edema, and improve functional outcomes in animal models by mitigating substance P-driven neuroinflammation [7]. Vofopitant's physicochemical profile—particularly its balanced lipophilicity and aqueous solubility—makes it a candidate for intravenous formulation in acute neuroinflammatory conditions [7].
Table 2: Comparative Therapeutic Applications of Select Neurokinin-1 Antagonists
Agent | Approved Indications | Investigational Uses | Key Differentiator | |
---|---|---|---|---|
Aprepitant | CINV, PONV | None approved | First-in-class; prodrug required for IV use | |
Rolapitant | Delayed CINV | None | Ultra-long half-life (180 hours) | |
Vofopitant | None (discontinued) | Traumatic brain injury, neuroinflammation | High CNS penetration; oral bioavailability | |
Netupitant | CINV (combined with palonosetron) | None | Fixed-combination with 5-HT₃ antagonist | [4] [6] [7] |
The discontinuation of vofopitant for psychiatric indications does not negate its utility as a pharmacological tool. Its well-characterized binding kinetics, species cross-reactivity data, and established efficacy in emesis models continue to inform neurokinin-1 receptor research and the development of next-generation antagonists [1] [3] [5]. Current investigations focus on repurposing it for conditions where neurogenic inflammation exacerbates pathology, leveraging its ability to penetrate the CNS and modulate neuroimmune cascades [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7